Cas no 2138419-30-2 (5-(Fluorosulfonyl)-2-nitrobenzoic acid)

5-(Fluorosulfonyl)-2-nitrobenzoic acid is a fluorosulfonylated aromatic carboxylic acid derivative with applications in organic synthesis and pharmaceutical intermediates. Its key structural features include a reactive fluorosulfonyl (–SO₂F) group and a nitro (–NO₂) substituent, which enhance its utility in nucleophilic substitution reactions and as a precursor for sulfonamide formation. The carboxylic acid moiety further allows for derivatization or conjugation. This compound is valued for its stability under controlled conditions and its role in constructing complex molecular frameworks. It is commonly employed in research settings for the development of bioactive molecules and functional materials, where precise functional group manipulation is required.
5-(Fluorosulfonyl)-2-nitrobenzoic acid structure
2138419-30-2 structure
商品名:5-(Fluorosulfonyl)-2-nitrobenzoic acid
CAS番号:2138419-30-2
MF:C7H4FNO6S
メガワット:249.173164367676
CID:5879287
PubChem ID:165459605

5-(Fluorosulfonyl)-2-nitrobenzoic acid 化学的及び物理的性質

名前と識別子

    • 5-(fluorosulfonyl)-2-nitrobenzoic acid
    • EN300-727418
    • 2138419-30-2
    • 5-(Fluorosulfonyl)-2-nitrobenzoic acid
    • インチ: 1S/C7H4FNO6S/c8-16(14,15)4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3H,(H,10,11)
    • InChIKey: CIUGDCONLPXUJV-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC(=C(C(=O)O)C=1)[N+](=O)[O-])(=O)(=O)F

計算された属性

  • せいみつぶんしりょう: 248.97433618g/mol
  • どういたいしつりょう: 248.97433618g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 396
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 126Ų

5-(Fluorosulfonyl)-2-nitrobenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-727418-1.0g
5-(fluorosulfonyl)-2-nitrobenzoic acid
2138419-30-2
1g
$0.0 2023-06-06

5-(Fluorosulfonyl)-2-nitrobenzoic acid 関連文献

5-(Fluorosulfonyl)-2-nitrobenzoic acidに関する追加情報

Introduction to 5-(Fluorosulfonyl)-2-nitrobenzoic acid (CAS No. 2138419-30-2)

5-(Fluorosulfonyl)-2-nitrobenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2138419-30-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of nitrobenzoic acids, characterized by the presence of both a nitro group and a fluorosulfonyl substituent. The unique structural features of this molecule make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.

The< strong>fluorosulfonyl group, a key functional moiety in this compound, is known for its electron-withdrawing properties and its ability to enhance the metabolic stability of adjacent functional groups. This characteristic is particularly useful in medicinal chemistry, where maintaining structural integrity under physiological conditions is crucial. The< strong>nitrobenzoic acid backbone provides a platform for further chemical modifications, enabling the synthesis of derivatives with tailored biological activities.

In recent years, there has been a growing interest in the development of fluorinated compounds due to their enhanced binding affinity and improved pharmacokinetic profiles. The incorporation of fluorine atoms into drug molecules has been shown to modulate their pharmacological properties, making them more effective and selective. 5-(Fluorosulfonyl)-2-nitrobenzoic acid serves as a versatile building block for such fluorinated pharmaceuticals, facilitating the design of molecules with potential applications in oncology, immunology, and anti-inflammatory therapies.

One of the most compelling aspects of this compound is its utility in the synthesis of protease inhibitors. Proteases play a critical role in various biological processes, and their inhibition is often a key strategy in drug development. The< strong>fluorosulfonyl group can be used to design molecules that interact specifically with the active sites of these enzymes, leading to potent and selective inhibition. For instance, studies have demonstrated that derivatives of< strong>5-(Fluorosulfonyl)-2-nitrobenzoic acid exhibit inhibitory activity against certain serine proteases, which are implicated in diseases such as cancer and inflammation.

The< strong>nitrobenzoic acid moiety also contributes to the reactivity of this compound, allowing for further functionalization through reduction or diazotization reactions. These transformations can be exploited to introduce additional pharmacophores or to modify existing ones, thereby expanding the chemical space available for drug discovery. Researchers have leveraged these properties to develop novel analogs with enhanced pharmacological profiles.

The synthesis of 5-(Fluorosulfonyl)-2-nitrobenzoic acid (CAS No. 2138419-30-2) typically involves multi-step organic reactions, starting from commercially available nitrobenzoic acids. The introduction of the< strong>fluorosulfonyl group requires careful control of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research and development purposes.

In academic research, this compound has been utilized as a tool compound for studying enzyme mechanisms and developing new synthetic strategies. Its unique reactivity allows chemists to probe reaction pathways and develop catalytic systems that are applicable to other challenging transformations. For example, recent studies have explored the use of< strong>5-(Fluorosulfonyl)-2-nitrobenzoic acid as a precursor in transition-metal-catalyzed cross-coupling reactions, which are essential for constructing complex molecular architectures.

The pharmaceutical industry has also shown interest in this compound due to its potential therapeutic applications. Preclinical studies have indicated that derivatives of< strong>5-(Fluorosulfonyl)-2-nitrobenzoic acid may exhibit anti-inflammatory and anti-cancer properties. These findings have spurred further investigation into optimizing their structures for better efficacy and safety profiles. Collaborative efforts between academia and industry are ongoing to translate these findings into clinical candidates.

The< strong>nitro group in this molecule not only contributes to its reactivity but also plays a role in modulating its electronic properties. This feature can be exploited to fine-tune the interactions between drug candidates and biological targets. For instance, nitroaromatic compounds have been shown to exhibit radical-scavenging properties, which can be beneficial in antioxidant therapies.

The versatility of 5-(Fluorosulfonyl)-2-nitrobenzoic acid (CAS No. 2138419-30-2) extends beyond pharmaceutical applications; it is also used in materials science and agrochemical research. Its ability to undergo selective functionalization makes it a valuable starting material for synthesizing advanced materials with tailored properties.

In conclusion, 5-(Fluorosulfonyl)-2-nitrobenzoic acid is a multifaceted compound with significant potential in various scientific disciplines. Its unique structural features make it an indispensable tool for synthetic chemists and pharmacologists alike. As research continues to uncover new applications for this molecule, its importance is likely to grow further, driving innovation across multiple fields.

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